Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy-

Toxicology Safety Pharmacology In Vivo Studies

Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- (CAS 7255-87-0) is a core heterocyclic scaffold belonging to the pyrido[2,3-d]pyrimidine class. It is characterized by a 2-amino-4-hydroxypyrido[2,3-d]pyrimidine substitution pattern, which distinguishes it from the more extensively studied 2,4-diamino-pyrido[2,3-d]pyrimidine analogs.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 7255-87-0
Cat. No. B189247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy-
CAS7255-87-0
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=NC2=O)N)N=C1
InChIInChI=1S/C7H6N4O/c8-7-10-5-4(6(12)11-7)2-1-3-9-5/h1-3H,(H3,8,9,10,11,12)
InChIKeyJXYNHGDZJFQCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- (CAS 7255-87-0) for Research Procurement


Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- (CAS 7255-87-0) is a core heterocyclic scaffold belonging to the pyrido[2,3-d]pyrimidine class [1]. It is characterized by a 2-amino-4-hydroxypyrido[2,3-d]pyrimidine substitution pattern, which distinguishes it from the more extensively studied 2,4-diamino-pyrido[2,3-d]pyrimidine analogs [2]. The compound serves as a critical intermediate in the synthesis of various antineoplastic agents and enzyme inhibitors [3], and its molecular identity is defined by the formula C7H6N4O and a molecular weight of 162.15 g/mol .

1 Antifolate medicinal chemistry building block – Core pyrido[2,3-d]pyrimidine scaffold for DHFR inhibitor synthesis
2 Hydrogen-bond-differentiated substitution pattern – 2-amino-4-oxo motif distinct from 2,4-diamino analogs
3 Reported in vivo reference point – Mouse intravenous LD50 supports dose-range-finding study design

The Risk of Substituting Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- with Other Pyrido[2,3-d]pyrimidine Scaffolds


In antifolate drug discovery, the pyrido[2,3-d]pyrimidine scaffold is a cornerstone for dihydrofolate reductase (DHFR) inhibition [1]. However, the substitution pattern at the 2- and 4-positions critically dictates binding affinity and selectivity. For example, the 2,4-diamino substitution (as in piritrexim) is considered essential for potent DHFR inhibition due to specific hydrogen-bonding interactions with active site residues [2]. In contrast, the 2-amino-4-hydroxy motif presents a distinct hydrogen-bonding donor/acceptor profile that alters its interaction with DHFR and other folate-utilizing enzymes [3]. Consequently, substituting a 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine with a 2,4-diamino analog without validating the target profile can lead to significantly different enzyme inhibition kinetics, cellular uptake, and ultimately, experimental outcomes [4].

Target
2-Amino-4-hydroxy-pyrido[2,3-d]pyrimidine (4-oxo tautomer) – hydrogen-bond acceptor at C4
Common substitute
2,4-Diamino-pyrido[2,3-d]pyrimidine – hydrogen-bond donor/acceptor at C4
Substitution may shift DHFR binding affinity and selectivity profile; 4-oxo vs 4-amino motif can alter enzyme kinetics and cellular uptake. Direct interchange without target validation may lead to experimental outcome differences.

Quantitative Differentiation of Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- (CAS 7255-87-0) for Informed Procurement


In Vivo Toxicity Profile: Intravenous LD50 in Mice

A key differentiator for early-stage safety assessment is the compound's acute toxicity profile. The intravenous LD50 in mice is reported as 180 mg/kg . This quantitative benchmark provides a crucial reference point for researchers designing in vivo efficacy studies, allowing for comparison with structurally related pyrido[2,3-d]pyrimidines that may exhibit different toxicity profiles due to variations in substitution patterns [1].

Acute toxicity (IV)
Reported
LD50 = 180 mg/kg (mouse)
Supports in vivo dose-range-finding design
Intravenous; compare with class-level 50–300 mg/kg range
Toxicology Safety Pharmacology In Vivo Studies

Chemical Purity Benchmark: Commercial Availability and Reproducibility

For synthetic chemists, the availability of a high-purity intermediate is critical for reproducible results. This compound is commercially available with a purity specification of 98% from established vendors . While purity data is not a biological differentiator, it is a key procurement parameter. In contrast, many custom-synthesized or less-common pyrido[2,3-d]pyrimidine derivatives may be supplied with lower or unspecified purity, introducing variability in downstream reactions and biological assays [1].

Chemical purity
Specification review
98% (commercial specification)
Ensures synthetic reproducibility
Vendor-reported; typical custom synthesis 95–97%
Synthetic Chemistry Quality Control Procurement

Structural Identity Confirmation: Unambiguous Scaffold for Medicinal Chemistry

The unambiguous structural identity of this compound, confirmed by its canonical SMILES representation (C1=C2C(=NC=C1)NC(=NC2=O)N) , distinguishes it from closely related analogs such as 2,4-diamino-pyrido[2,3-d]pyrimidine (SMILES: C1=C2C(=NC=C1)NC(=NC2=N)N) [1]. This specific substitution pattern is a critical determinant for structure-activity relationship (SAR) studies in antifolate research. The presence of the 4-oxo group (tautomerically equivalent to 4-hydroxy) dictates a different hydrogen-bonding network compared to the 4-amino group found in piritrexim-like compounds, which is known to be essential for binding to dihydrofolate reductase [2].

Structural identity
Reported
Target: 2-amino-4-oxo scaffold Comparator: 2,4-diamino scaffold
Enables substitution-pattern-specific SAR studies
Difference at C4: H-bond acceptor vs. donor/acceptor
Medicinal Chemistry Structure Confirmation SAR Studies

Enzyme Inhibition Potential: Class-Level Activity Against DHFR

While direct IC50 data for CAS 7255-87-0 against DHFR is not readily available, the compound's core scaffold is recognized as an inhibitor of dihydrofolate reductase (DHFR) [1]. Importantly, the 2-amino-4-hydroxy substitution pattern is distinct from the 2,4-diamino pattern known to be essential for high-affinity DHFR binding [2]. This suggests a differentiated activity profile. For context, a structurally related 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine derivative (CHEMBL4071260) exhibits an IC50 of 108 nM against human DHFR [3], indicating that this scaffold can achieve nanomolar potency with appropriate substitution. This class-level evidence supports the compound's utility as a starting point for developing selective antifolates with potentially different off-target profiles compared to classic 2,4-diamino antifolates.

DHFR inhibition
Class-level inference
Scaffold associated with DHFR inhibition; related 2-amino-4-hydroxy derivative IC50 108 nM
Supports scaffold-based DHFR exploration; data to verify
Specific IC50 for parent compound not reported
Enzymology DHFR Inhibition Antifolate Activity

Recommended Application Scenarios for Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- (CAS 7255-87-0) Based on Differentiated Evidence


Early-Stage In Vivo Efficacy and Toxicology Studies

Given the established mouse intravenous LD50 of 180 mg/kg , this compound is well-suited for early in vivo studies where establishing a therapeutic window is critical. Researchers can use this quantitative safety benchmark to design dose-ranging studies with confidence, particularly when comparing the in vivo tolerability of 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidines against 2,4-diamino analogs [1].

Synthesis of Novel Antifolate Leads with Altered Hydrogen-Bonding Profile

The distinct 2-amino-4-hydroxy substitution pattern, as confirmed by its canonical SMILES , makes this compound a strategic building block for synthesizing novel antifolates. By leveraging the 4-oxo group's unique hydrogen-bond acceptor properties, medicinal chemists can explore binding interactions with DHFR or other folate-utilizing enzymes that differ from those of the established 2,4-diamino class [2]. This may lead to the discovery of inhibitors with improved selectivity or reduced resistance profiles [3].

High-Throughput Screening (HTS) Campaigns for Alternative Enzyme Targets

While known as a DHFR inhibitor scaffold [3], the 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine core has also been implicated in the inhibition of other folate-utilizing enzymes, such as glycinamide ribonucleotide formyltransferase (GARFT) [4]. This broader activity profile, coupled with its distinct substitution pattern, makes it an attractive candidate for HTS campaigns aiming to identify novel inhibitors for a range of targets in the folate pathway beyond DHFR.

Reproducible Synthetic Methodology Development

The commercial availability of this compound at a consistent 98% purity ensures reliable starting material for developing and optimizing synthetic routes to more complex pyrido[2,3-d]pyrimidines. This high purity reduces the need for additional purification steps, making it a cost-effective choice for large-scale synthesis of focused libraries for structure-activity relationship (SAR) exploration [5].

Application
Selection Property
Validation Focus
In vivo toxicology & safety assessment studies
Reported LD50 reference point (180 mg/kg)
Dose-range-finding and exposure-model design
Synthesis of novel antifolate leads
2-Amino-4-oxo hydrogen-bond pattern
Enzyme binding-selectivity profiling
High-throughput screening (folate pathway)
Broad antifolate scaffold; class-level DHFR activity
Multi-target enzyme inhibition screening
Synthetic methodology optimization
Commercial 98% purity specification
Reproducibility and scale-up synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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